molecular formula C22H21ClN2O5S2 B2950787 methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941889-24-3

methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2950787
CAS No.: 941889-24-3
M. Wt: 492.99
InChI Key: YQTJVJZSXBVOLT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that incorporates a thiophene ring, a chlorophenyl group, and a dimethylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the dimethylphenyl carbamoyl moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonyl amino-2-thiophenecarboxylate
  • Benzenepropanoic acid, 4-chloro-β-hydroxy-, methyl ester

Uniqueness

Methyl 3-[(4-chlorophenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-4-5-15(2)18(12-14)24-20(26)13-25(17-8-6-16(23)7-9-17)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTJVJZSXBVOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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